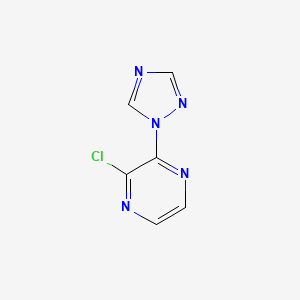

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Beschreibung

Eigenschaften

Molekularformel |

C6H4ClN5 |

|---|---|

Molekulargewicht |

181.58 g/mol |

IUPAC-Name |

2-chloro-3-(1,2,4-triazol-1-yl)pyrazine |

InChI |

InChI=1S/C6H4ClN5/c7-5-6(10-2-1-9-5)12-4-8-3-11-12/h1-4H |

InChI-Schlüssel |

RWKUWIJQOHNVCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=N1)N2C=NC=N2)Cl |

Herkunft des Produkts |

United States |

Advanced Chemical Profiling and Synthetic Utility of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic scaffolds are highly prized for their ability to rapidly generate chemical diversity. 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine represents a privileged building block that perfectly balances stability with orthogonal reactivity. By combining the metabolic robustness of a pyrazine core, the hydrogen-bonding capacity of a 1,2,4-triazole, and the synthetic versatility of a highly activated C2-chloride, this molecule serves as a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, kinase modulators, and novel antimicrobials[1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and field-proven synthetic workflows for utilizing this scaffold, designed specifically for senior researchers and drug development professionals.

Physicochemical & Structural Profiling

The utility of 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine stems from its unique electronic distribution. The highly electron-deficient pyrazine ring exerts a strong inductive pull, which is further amplified by the electron-withdrawing nature of the triazole substituent. This renders the C2-chloro group exceptionally susceptible to both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine |

| Molecular Formula | C6H4ClN5 |

| Molecular Weight | 181.58 g/mol |

| Exact Mass | 181.0155 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 (Triazole N2, N4; Pyrazine N1, N4) |

| Rotatable Bonds | 1 (C-N inter-ring bond) |

| Topological Polar Surface Area (TPSA) | 56.6 Ų |

| Physical State (Standard Conditions) | Off-white to pale yellow solid |

Mechanistic Rationale in Medicinal Chemistry

From a pharmacodynamic perspective, the incorporation of the 1,2,4-triazole ring is a deliberate design choice. Triazoles act as excellent bioisosteres for amide bonds, providing superior metabolic stability against amidases while maintaining the ability to act as potent hydrogen-bond acceptors[3]. When fused to a pyrazine core, the resulting structural geometry often perfectly aligns with the binding pockets of target enzymes, such as PDE4, where the pyrazine engages in π−π stacking with conserved phenylalanine residues, and the triazole anchors to the solvent-exposed regions via hydrogen bonding[1].

Pharmacophore mapping of the 2-chloro-3-(triazolyl)pyrazine scaffold.

Synthetic Workflows: The SNAr Approach

The most efficient route to 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is the direct nucleophilic aromatic substitution (SNAr) of commercially available 2,3-dichloropyrazine with 1H-1,2,4-triazole[4].

Expertise & Experience Insight: A major synthetic advantage of this route is the C2v symmetry of 2,3-dichloropyrazine. Because positions 2 and 3 are chemically equivalent, the first substitution yields a single regioisomer, completely avoiding the statistical mixtures that plague the functionalization of asymmetric dihalides[5]. Furthermore, once the first triazole is installed, the electron density of the pyrazine ring is subtly altered. The steric bulk of the newly installed triazole, combined with the loss of one activating chloro group, significantly retards the rate of a second SNAr reaction, making the mono-substituted product highly isolable.

Protocol 1: SNAr Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Self-Validating System: This protocol utilizes heterogeneous base kinetics to prevent exothermic runaway and includes a specific washing step to validate the complete removal of high-boiling solvents.

-

Reaction Setup: To a dried, argon-purged round-bottom flask, add 2,3-dichloropyrazine (1.0 equiv, 10.0 mmol) and 1H-1,2,4-triazole (1.05 equiv, 10.5 mmol).

-

Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2CO3 (2.0 equiv, 20.0 mmol). Causality: K2CO3 is largely insoluble in DMF; it acts as a heterogeneous base to slowly generate the triazolide anion, controlling the reaction rate and preventing over-substitution.

-

Thermal Activation: Heat the vigorously stirred suspension to 80 °C for 4–6 hours. Monitor progression via LC-MS (target [M+H]+=182.0 ).

-

Quench & Precipitation: Once the starting material is consumed, cool the mixture to 0 °C and slowly quench with ice-cold deionized water (3x volume of DMF). The product typically precipitates as an off-white solid.

-

Extraction & Purification: If precipitation is incomplete, extract with EtOAc (3 x 20 mL).

-

Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, efficiently stripping residual DMF from the organic layer without the need for high-vacuum distillation.

-

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure product.

Step-by-step synthetic workflow for SNAr-mediated triazolyl pyrazine formation.

Downstream Functionalization: Cross-Coupling

The remaining C2-chloro group is highly activated and serves as an ideal vector for divergent synthesis via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

Expertise & Experience Insight: A common pitfall in coupling triazole-containing heterocycles is catalyst poisoning. The nitrogen atoms of the 1,2,4-triazole can coordinate to the Palladium center, stalling the catalytic cycle. To overcome this, one must use a bulky, bidentate ligand (such as dppf or XPhos) that binds tightly to the Palladium, outcompeting the triazole nitrogens and ensuring high turnover numbers.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reagent Assembly: In a microwave vial, combine 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 equiv), an aryl boronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv). Causality: The bidentate dppf ligand prevents triazole-mediated catalyst deactivation.

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The biphasic system ensures the solubility of both the highly polar inorganic base and the lipophilic organic substrates.

-

Reaction: Seal the vial and heat at 100 °C for 2 hours (or microwave at 120 °C for 20 minutes).

-

Validation & Workup: Confirm complete consumption of the chloride via TLC (EtOAc/Hexane). Filter the mixture through a short pad of Celite to remove Palladium black, extract with EtOAc, and purify via flash column chromatography.

Analytical Validation System

To ensure the structural integrity and regiochemical fidelity of the synthesized 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, the following self-validating analytical checks must be met:

-

LC-MS: A sharp, single peak in the UV chromatogram (254 nm) with a corresponding mass spectrum showing the characteristic chlorine isotope pattern: [M+H]+ at m/z 182.0 (100%, 35Cl ) and 184.0 (~33%, 37Cl ).

-

1 H NMR (400 MHz, DMSO- d6 ):

-

The pyrazine protons will appear as two distinct, strongly coupled doublets (AB spin system) around δ 8.5 - 8.8 ppm ( J≈2.5 Hz).

-

The triazole protons will appear as two sharp singlets at approximately δ 8.3 ppm and δ 9.2 ppm, confirming the presence of the intact 1H-1,2,4-triazole ring.

-

References

- Source: Google Patents (US20140275531A1)

-

Chemistry of 1,2,4-Triazoles in Current Science Source: International Society for Research in Education and Science (ISRES) URL:[Link]

-

tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

Sources

- 1. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. isres.org [isres.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally related compounds, to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale and standardized protocols for experimental verification.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a pyrazine ring substituted with a chlorine atom and a 1,2,4-triazole ring dictates a distinct set of spectroscopic characteristics. The electron-withdrawing nature of the nitrogen atoms in both heterocyclic rings, compounded by the inductive effect of the chlorine atom, significantly influences the electronic environment of the molecule's protons and carbons. This, in turn, governs their chemical shifts in NMR spectroscopy. The specific connectivity and bond types will also give rise to characteristic fragmentation patterns in mass spectrometry and vibrational modes in infrared spectroscopy.

N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C", pos="-0.87,0.5!", shape=circle]; N3 [label="N", pos="-0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C4 [label="C", pos="0,-1!", shape=circle]; N5 [label="N", pos="0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C6 [label="C", pos="0.87,0.5!", shape=circle]; Cl [label="Cl", pos="1.74,1!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_triazole1 [label="N", pos="-1.74,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; N_triazole2 [label="N", pos="-2.61,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C_triazole3 [label="C", pos="-2.61,-0.5!", shape=circle]; N_triazole4 [label="N", pos="-1.74,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C_triazole5 [label="C", pos="-1.2,0!", shape=circle];

H_pyrazine5 [label="H", pos="1.2,-1.5!"]; H_pyrazine6 [label="H", pos="1.5,0!"]; H_triazole3 [label="H", pos="-3.2,-0.5!"]; H_triazole5 [label="H", pos="-0.6,0!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1; C6 -- Cl; C2 -- N_triazole1; N_triazole1 -- N_triazole2; N_triazole2 -- C_triazole3; C_triazole3 -- N_triazole4; N_triazole4 -- C_triazole5; C_triazole5 -- N_triazole1;

C4 -- H_pyrazine5; N5 -- H_pyrazine6; C_triazole3 -- H_triazole3; C_triazole5 -- H_triazole5;

}

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 9.10 - 9.30 | Singlet | 1H | H-3 (Triazole) |

| 8.60 - 8.80 | Singlet | 1H | H-5 (Triazole) |

| 8.40 - 8.60 | Doublet | 1H | H-5 (Pyrazine) |

| 8.20 - 8.40 | Doublet | 1H | H-6 (Pyrazine) |

Experimental Protocol for ¹H NMR Spectroscopy

subgraph "Sample_Preparation" { label="Sample Preparation"; node [fillcolor="#FFFFFF"]; A [label="Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃)."]; B [label="Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)."]; C [label="Transfer the solution to a 5 mm NMR tube."]; A -> B -> C; }

subgraph "Data_Acquisition" { label="Data Acquisition"; node [fillcolor="#FFFFFF"]; D [label="Place the NMR tube in the spectrometer."]; E [label="Tune and shim the probe to optimize magnetic field homogeneity."]; F [label="Acquire the ¹H NMR spectrum at a field strength of 500 MHz."]; D -> E -> F; }

subgraph "Data_Processing" { label="Data Processing"; node [fillcolor="#FFFFFF"]; G [label="Apply Fourier transformation to the Free Induction Decay (FID)."]; H [label="Phase correct the spectrum."]; I [label="Calibrate the chemical shift scale using the TMS signal."]; J [label="Integrate the signals to determine the relative number of protons."]; G -> H -> I -> J; } }

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals in the downfield region, characteristic of protons attached to electron-deficient aromatic rings.

-

Triazole Protons (H-3 and H-5): The protons on the 1,2,4-triazole ring are expected to be the most deshielded due to the strong electron-withdrawing nature of the three nitrogen atoms.[1] They typically resonate between δ 7.5 and 9.5 ppm.[1] In this specific molecule, the attachment to the pyrazine ring will further deshield these protons. The H-3 and H-5 protons of the triazole ring will appear as singlets due to the absence of adjacent protons.

-

Pyrazine Protons (H-5 and H-6): The protons on the pyrazine ring are also in an electron-poor environment.[2] Their chemical shifts are expected in the aromatic region, likely between 8.0 and 9.5 ppm.[3][4] The H-5 and H-6 protons will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent chlorine atom and the triazole ring will cause these protons to be significantly downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 150.0 - 155.0 | C-3 (Triazole) |

| 145.0 - 150.0 | C-5 (Triazole) |

| 148.0 - 152.0 | C-2 (Pyrazine) |

| 140.0 - 145.0 | C-3 (Pyrazine) |

| 135.0 - 140.0 | C-5 (Pyrazine) |

| 130.0 - 135.0 | C-6 (Pyrazine) |

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are similar to that for ¹H NMR. The key differences in data acquisition are a wider spectral width and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule.

-

Triazole Carbons (C-3 and C-5): The carbon atoms of the 1,2,4-triazole ring are expected to resonate in the range of δ 140-170 ppm.[1] The specific chemical shifts will be influenced by the attachment to the pyrazine ring.

-

Pyrazine Carbons (C-2, C-3, C-5, and C-6): The carbon atoms of the pyrazine ring will also appear in the downfield region. The carbon bearing the chlorine atom (C-2) is expected to be significantly deshielded. The carbon attached to the triazole ring (C-3) will also experience a downfield shift. The remaining two carbons (C-5 and C-6) will have chemical shifts typical for a substituted pyrazine ring.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 181/183 | [M]⁺ (Molecular Ion) |

| 153/155 | [M - N₂]⁺ |

| 114/116 | [C₄H₃ClN₂]⁺ (Chloropyrazine cation) |

| 87 | [C₄H₃N₂]⁺ (Pyrazine cation after loss of Cl) |

| 69 | [C₂H₃N₃]⁺ (Triazole cation) |

Experimental Protocol for Mass Spectrometry

subgraph "Sample_Introduction" { label="Sample Introduction"; node [fillcolor="#FFFFFF"]; A [label="Introduce a small amount of the sample into the mass spectrometer, either via direct infusion or after separation by gas or liquid chromatography."]; }

subgraph "Ionization" { label="Ionization"; node [fillcolor="#FFFFFF"]; B [label="Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI)."]; }

subgraph "Mass_Analysis" { label="Mass Analysis"; node [fillcolor="#FFFFFF"]; C [label="Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight)."]; }

subgraph "Detection" { label="Detection"; node [fillcolor="#FFFFFF"]; D [label="Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z."]; }

A -> B -> C -> D; }

Interpretation of the Predicted Mass Spectrum

The mass spectrum of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by an isotopic pattern for the molecular ion and its fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 181 for the ³⁵Cl isotope and m/z 183 for the ³⁷Cl isotope.

-

Fragmentation Pathways: Common fragmentation pathways for triazoles involve the loss of N₂ or HCN.[5][6] Pyrazines can undergo ring cleavage.[7]

-

A significant fragment is expected from the loss of a nitrogen molecule (N₂) from the triazole ring, resulting in a fragment at m/z 153/155.

-

Cleavage of the C-N bond between the two rings could lead to the formation of a chloropyrazine cation at m/z 114/116 and a triazole radical, or a triazole cation at m/z 69 and a chloropyrazine radical.

-

Loss of the chlorine atom from the chloropyrazine fragment would result in a pyrazine cation at m/z 87.

-

Infrared (IR) Spectroscopy

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (ring vibrations) |

| 1250 - 1000 | In-plane C-H bending |

| 900 - 675 | Out-of-plane C-H bending |

| 800 - 600 | C-Cl stretching |

Experimental Protocol for Infrared Spectroscopy

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The disk is then placed in the IR spectrometer, and the spectrum is recorded.

Interpretation of the Predicted IR Spectrum

The IR spectrum will provide information about the functional groups and the overall structure of the molecule.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.[8]

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazine and triazole rings will give rise to a series of absorption bands in the 1600-1450 cm⁻¹ region.[9]

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). Specifically, out-of-plane bending bands between 900 and 675 cm⁻¹ can be characteristic of the substitution pattern on the aromatic rings.[8]

-

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption in the 800-600 cm⁻¹ range.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine. The presented ¹H NMR, ¹³C NMR, MS, and IR data, although predictive, are grounded in the established principles of spectroscopy and supported by data from analogous structures. The provided experimental protocols offer a standardized approach for the empirical verification of these predictions. This comprehensive guide serves as a valuable resource for the structural confirmation and further investigation of this and related heterocyclic compounds in various scientific and industrial applications.

References

- Benchchem.

- Oxford Academic. Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. 2006.

- Benchchem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.

- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.

- AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.

- R Discovery. Mass spectra of 1,2,4‐triazoles—II. 1973.

- ResearchGate. (PDF)

- PubMed.

- ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...

- AIP Publishing.

- AIP Publishing.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.

- ChemicalBook. 2-Chloropyrazine(14508-49-7) 1H NMR spectrum.

- SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts.

- IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 2018.

- ResearchGate.

- Benchchem. Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid.

- National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- PMC. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. 2025.

- AIP Publishing.

- Modgraph. 1 1H chemical shifts in NMR, part 18 1.

- Benchchem. Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

- NIST WebBook. Chloropyrazine.

- ChemicalBook. 2-Chloropyridine(109-09-1) 1H NMR spectrum.

- PubMed. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). 2019.

- NIST WebBook. Chloropyrazine.

- PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. 2015.

- 6.2.2. Pyrazines.

- ChemicalBook. Pyrazine(290-37-9) 1H NMR spectrum.

- Sigma-Aldrich. 2-Chloropyrazine 97 14508-49-7.

- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. 2005.

- IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- nmrdb.org. Predict 13C carbon NMR spectra.

- ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. 2006.

- Scite.ai. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Table of Characteristic IR Absorptions.

- Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis.

- Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. 2024.

- Scribd. Predict 13C Carbon NMR Spectra.

- nmrdb.org. Predict all NMR spectra.

- PMC. 1H-1,2,4-triazol-3-yl)pyrazine.

- NIST WebBook. 1H-1,2,4-Triazole.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Mass spectra of 1,2,3-triazoles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. ijrpc.com [ijrpc.com]

The Triazolopyrazine Scaffold: A Privileged Framework in Modern Drug Discovery

Introduction & Historical Context

The triazolopyrazine scaffold, characterized by its fused triazole and pyrazine rings, represents a highly versatile, nitrogen-rich heterocyclic framework[1]. Historically, the chemistry of fused scaffolds has occupied a unique place in medicinal chemistry because combining dissimilar pharmacophore units into a single molecule often yields improved pharmacological activity and metabolic stability[2].

Over the past decade, triazolopyrazines have evolved from niche synthetic intermediates to "privileged scaffolds" in drug discovery. Because they possess an identical number of carbon and nitrogen atoms, they offer unique electronic properties that facilitate robust interactions with biomolecular targets—such as hydrogen bonding, π−π stacking, and metal ion coordination[3]. This structural adaptability has led to their broad-spectrum biological profile, encompassing antimalarial, anticancer, antidiabetic, and neurological activities[4]. Notably, the triazolopyrazine moiety is a critical structural component in the widely prescribed antidiabetic drug sitagliptin (a DPP-4 inhibitor)[2] and has been heavily investigated by the Open Source Malaria (OSM) consortium as a potent antiplasmodial agent[5].

Chemical Synthesis & Late-Stage Functionalization (LSF)

De Novo Synthesis vs. Late-Stage Functionalization

Traditionally, synthesizing [1,2,3]triazolo[1,5-a]pyrazines relied on multi-step de novo strategies or one-pot cycloadditions, such as reacting ynones with amino azides[6]. However, de novo synthesis is often costly and time-consuming when generating large libraries for Structure-Activity Relationship (SAR) studies.

To accelerate drug discovery, medicinal chemists have pivoted to Late-Stage Functionalization (LSF). LSF employs existing C-H bonds on the triazolopyrazine core as chemical handles, allowing for the rapid, incremental introduction of functional groups (e.g., fluoroalkyl moieties) without rebuilding the entire scaffold[7]. This approach was successfully utilized by the OSM consortium (Series 4) using photoredox catalysis and Diversinate™ chemistry to generate novel antimalarial analogues[8].

Validated Protocol: Diversinate™-Mediated LSF of Triazolopyrazines

The following protocol details the radical-mediated late-stage fluoroalkylation of a triazolopyrazine scaffold, leveraging Diversinate™ reagents (e.g., zinc trifluoromethanesulfinate)[9]. The causality behind this method is rooted in radical disproportionation: the addition of an oxidant (TBHP) generates radical species from the Diversinate™ reagent, which selectively attacks the electron-deficient pyrazine ring activated by an acid (TFA).

Step-by-Step Methodology:

-

Solubilization: Dissolve 0.1 mmol of the triazolopyrazine scaffold in a 1:1 mixture of DMSO and CH2Cl2 (250 µL each) to ensure complete dissolution of both polar and non-polar intermediates[10].

-

Reagent Loading: Add 0.2 mmol (2 equivalents) of the selected Diversinate™ reagent (e.g., TFMS or DFES) to the reaction mixture[9].

-

Acid Activation: Introduce 40 µL (0.5 mmol, 5 equivalents) of Trifluoroacetic acid (TFA). Causality: TFA protonates the nitrogen atoms on the pyrazine ring, increasing the electrophilicity of the scaffold and directing the nucleophilic radical attack[10].

-

Radical Initiation: Stir the mixture for 30 minutes at room temperature, then cool to 4 °C. Slowly add aqueous tert-butyl hydroperoxide (TBHP, 70%, 3 equivalents) over 5 minutes. Causality: Cooling prevents runaway exothermic radical generation, ensuring controlled disproportionation[9].

-

Maturation: Stir the reaction for 1 hour at 4 °C, then allow it to warm to room temperature and stir for an additional 24 hours to maximize yield[9].

-

Purification: Isolate the target fluorinated analogues using C18 and phenyl HPLC (eluting with MeOH/ H2O containing 0.1% TFA)[9].

Step-by-step late-stage functionalization (LSF) of triazolopyrazines using Diversinate™ chemistry.

Pharmacological Versatility & SAR Insights

The triazolopyrazine core is a "chameleon" scaffold; minor peripheral modifications drastically alter its target selectivity.

Antimalarial Activity (OSM Series 4)

In the pursuit of novel antimalarials to combat Plasmodium falciparum resistance, the Open Source Malaria consortium identified triazolopyrazines as potent hits[5]. SAR studies revealed that ether-linked derivatives at the C-5 position of the pyrazine ring exhibit potent activity. For instance, specific ether triazolopyrazine derivatives displayed exceptional efficacy against the Pf 3D7 strain with IC50 values as low as 0.301 µM[8]. Interestingly, LSF studies demonstrated that substituting the C-8 position with CF3 or CF2H moieties significantly reduced antimalarial activity, indicating a strict steric or electronic boundary at this vector[10].

Anticancer Activity (Dual c-Met/VEGFR-2 Inhibitors)

Triazolopyrazines are emerging as formidable anticancer agents, particularly as kinase inhibitors. In a recent study, researchers designed a series of novel[1,2,4]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases[11]. The triazolopyrazine core acts as the active pharmacodynamic structure, mimicking the binding mode of Class I c-Met inhibitors[12].

Compound 17l emerged as a standout candidate, demonstrating potent antiproliferative activity against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela) cell lines[11]. Mechanistically, Compound 17l binds to the ATP-binding pockets of both c-Met and VEGFR-2, effectively blocking downstream signaling pathways (such as PI3K/AKT and MAPK/ERK), arresting the cell cycle in the G0/G1 phase, and inducing late apoptosis[11].

Quantitative Data Summary

The following table summarizes the biological efficacy of key triazolopyrazine derivatives across different therapeutic areas:

| Compound / Series | Target / Disease Model | Core Modification | IC50 Value | Reference |

| Sitagliptin Derivative (10a) | DPP-4 (Type 2 Diabetes) | Nitrate ester at R2, 5-carbon chain at R1 | 0.06 µM | [13] |

| OSM Compound 2 | P. falciparum 3D7 (Malaria) | Ether sidechain at C-5 | 0.301 µM | [8] |

| OSM Fluorinated Analogue | P. falciparum 3D7 (Malaria) | CF3 substitution at C-8 | >80 µM (Loss of activity) | [10] |

| Compound 17l | A549 Cell Line (Lung Cancer) | Triazolo[4,3-a]pyrazine with thiazole/phenoxy groups | 0.98 ± 0.08 µM | [11] |

| Compound 17l | MCF-7 Cell Line (Breast Cancer) | Triazolo[4,3-a]pyrazine with thiazole/phenoxy groups | 1.05 ± 0.17 µM | [11] |

Mechanistic Pathway of Kinase Inhibition

The dual inhibition of c-Met and VEGFR-2 by triazolopyrazine derivatives represents a synergistic approach to cancer therapy. By simultaneously targeting tumor cell proliferation (c-Met) and tumor angiogenesis (VEGFR-2), these compounds dismantle the tumor microenvironment.

Mechanistic pathway of dual c-Met/VEGFR-2 inhibition by triazolopyrazine derivatives.

Conclusion

The triazolopyrazine scaffold has cemented its status as a highly valuable framework in medicinal chemistry. Its robust physicochemical properties, coupled with its amenability to late-stage functionalization, make it an ideal starting point for hit-to-lead optimization. Whether deployed as an anti-plasmodial agent in open-source global health initiatives or as a precision oncology dual-kinase inhibitor, the triazolopyrazine core will undoubtedly continue to yield breakthrough therapeutics.

References

-

Mondal, D., Bisht, P., Kumari, P., Kumar, S., Gupta, G. D., & Verma, S. K. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

Johnson, D. J. G., Jenkins, I. D., Huxley, C., Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available at:[Link]

-

Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. Available at:[Link]

-

Koguchi, S., Sakurai, A., & Niwa, K. (2015). One-Pot Synthesis of[1,2,3]Triazolo[1,5-a]pyrazine Derivatives from Ynones and Amino Azide. Heterocycles, 91(1), 41-48. Available at:[Link]

-

Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114. Available at:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Open Source Code Contributions to Global Health: The Case of Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds [mdpi.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

Comprehensive Technical Guide on 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine: Chemical Characterization, Synthesis, and Applications

Executive Summary and CAS Registry Status

In the landscape of modern drug discovery, heteroaromatic scaffolds serve as the foundational building blocks for novel Active Pharmaceutical Ingredients (APIs). Among these, chloropyrazine-triazole derivatives are highly valued for their bifunctional reactivity and bioisosteric properties.

When investigating the specific compound 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (Molecular Formula: C₆H₄ClN₅; MW: 181.58 g/mol ), a critical registry distinction must be made. While its positional isomers are commercially indexed, the exact 2,3-isomer is a specialized, proprietary intermediate primarily synthesized in situ for advanced medicinal chemistry campaigns.

Currently, 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine does not have a widely indexed, public Chemical Abstracts Service (CAS) registry number . However, its closely related positional isomers are well-documented:

-

2,5-Isomer: 2-chloro-5-(1H-1,2,4-triazol-1-yl)pyrazine () [1]

-

2,6-Isomer: 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine () [2]

This whitepaper details the mechanistic rationale, synthetic protocols, and downstream applications for the 2,3-isomer, providing a self-validating framework for researchers looking to incorporate this unique ortho-like pyrazine scaffold into their pipelines.

Mechanistic Role in Drug Development

As an Application Scientist, I frequently observe that the failure of Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine scaffolds stems from a misunderstanding of the heteroaromatic LUMO (Lowest Unoccupied Molecular Orbital) dynamics.

Pyrazine is a highly electron-deficient system. The presence of two electronegative nitrogen atoms in the ring significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack. In the starting material, 2,3-dichloropyrazine , both chlorine atoms are highly activated.

The strategic goal is to achieve mono-substitution with 1H-1,2,4-triazole. Once the first triazole substitutes at the 2-position, it exerts competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) from the triazole nitrogen's lone pair. The +M effect slightly deactivates the adjacent 3-position compared to the initial chlorine atom. By strictly controlling stoichiometry and leveraging the steric bulk of the newly introduced triazole ring, we can arrest the reaction at the mono-substituted 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine stage.

This 2,3-relationship is critical. It provides an "ortho-like" spatial arrangement that forces subsequent substituents into a specific conformational geometry, which is highly desirable for fitting into tight kinase hinge-binding regions or specific antimicrobial target pockets [3].

Quantitative Isomeric Profiling

To assist in structural verification and procurement, the following table summarizes the quantitative data and registry status of the chloropyrazinyl-triazole isomeric family.

Table 1: Isomeric Profiling of Chloropyrazinyl-Triazole Derivatives

| Compound Name | Substitution Pattern | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | SNAr Reactivity Profile |

| 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine | Ortho-like (2,3) | Unindexed / Proprietary | C₆H₄ClN₅ | 181.58 | High (Sterically hindered) |

| 2-Chloro-5-(1H-1,2,4-triazol-1-yl)pyrazine | Para-like (2,5) | 1266335-94-7 | C₆H₄ClN₅ | 181.58 | Moderate (Electronically isolated) |

| 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | Meta-like (2,6) | 1086110-85-1 | C₆H₄ClN₅ | 181.58 | High (Symmetric activation) |

Experimental Protocol: Regioselective Synthesis

The following protocol is a self-validating system designed to ensure high regioselectivity and yield. Every step is grounded in chemical causality.

Objective

Achieve regioselective mono-substitution of 2,3-dichloropyrazine with 1H-1,2,4-triazole via SNAr.

Reagents

-

2,3-Dichloropyrazine (1.0 eq)

-

1H-1,2,4-Triazole (1.05 eq)

-

Cesium Carbonate (Cs₂CO₃, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

-

System Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 2,3-dichloropyrazine (10.0 mmol) in 20 mL of anhydrous DMF.

-

Causality: Anhydrous conditions are mandatory. Trace water in the presence of a base will competitively hydrolyze the highly activated chloropyrazine into a hydroxypyrazine byproduct.

-

-

Base Activation: Add Cs₂CO₃ (15.0 mmol) to the solution and stir for 10 minutes at 0°C.

-

Causality: We utilize Cs₂CO₃ over K₂CO₃ due to the "cesium effect." The large ionic radius of cesium enhances the solubility of the carbonate and generates a highly reactive, "naked" triazolide anion, drastically improving SNAr kinetics.

-

-

Nucleophilic Addition: Slowly add 1H-1,2,4-triazole (10.5 mmol) in small portions over 15 minutes while maintaining the temperature at 0°C.

-

Causality: The strict 1.05 equivalent stoichiometry and 0°C temperature control the exothermicity and prevent the triazolide anion from attacking the adjacent 3-position, preventing di-substitution.

-

-

Reaction Propagation: Gradually warm the reaction to room temperature (20-25°C) and stir for 4-6 hours. Monitor conversion via LC-MS.

-

Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Causality: The ice water crashes out the organic product and quenches any unreacted base. Ethyl acetate efficiently partitions the moderately polar target compound away from the highly polar DMF/water mixture.

-

-

Validation & Quality Control: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc).

-

Self-Validation: Confirm the mono-substitution via mass spectrometry (ESI-MS: [M+H]⁺ expected at m/z 182.0) and the presence of two distinct pyrazine aromatic protons via ¹H-NMR.

-

Caption: Synthetic workflow for 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine via SₙAr.

Downstream Applications in Drug Discovery

Once synthesized, the remaining chlorine atom at the 3-position of 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine serves as a versatile handle for late-stage functionalization. It can undergo Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings to generate complex APIs.

Recent literature highlights the immense value of chloropyrazine-tethered derivatives. For example, [3]. By incorporating the 1,2,4-triazole moiety—a known pharmacophore that enhances aqueous solubility and forms key hydrogen bonds with target proteins—researchers can design potent inhibitors against ESKAPE pathogens or specific oncogenic kinases.

Caption: Downstream derivatization of the pyrazine scaffold for drug discovery.

References

-

Title: 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine (CAS Number: 1086110-85-1) Source: Accela ChemBio Catalog URL: [Link]

-

Title: Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI Applied Sciences (2021; 11(22):10734) URL: [Link]

The 1,2,4-Triazolo[4,3-a]pyrazine Scaffold: A Privileged System in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 1,2,4-triazolo[4,3-a]pyrazine system has emerged as a highly versatile, structurally rigid, and metabolically stable bicyclic pharmacophore. By fusing a 1,2,4-triazole with a pyrazine ring, this scaffold offers unique electron distribution and hydrogen-bonding capabilities, making it a cornerstone in the development of therapeutics ranging from metabolic disorder treatments (e.g., Sitagliptin) to novel oncology and neurology agents[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, biological activities, and self-validating experimental protocols associated with 1,2,4-triazolo[4,3-a]pyrazine derivatives.

Structural Rationale & Pharmacophore Properties

The causality behind the widespread adoption of the 1,2,4-triazolo[4,3-a]pyrazine core lies in its precise physicochemical properties:

-

Conformational Rigidity: The fused bicyclic nature restricts the rotational degrees of freedom. When targeting deep enzymatic pockets (such as the S1 and S2 subsites of DPP-4), this rigidity minimizes the entropic penalty of binding, leading to high-affinity interactions.

-

Hydrogen Bonding Vectors: The nitrogen-rich triazole moiety provides multiple, distinct hydrogen-bond acceptor sites. This is critical for anchoring the molecule to key amino acid residues within target kinases or receptors.

-

Metabolic Stability: The electron-deficient nature of the pyrazine ring, combined with the triazole fusion, fortifies the molecule against rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.

-

Fraction sp³ ( Fsp3 ) Enhancement: Reduction of the pyrazine ring to its tetrahydro form (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) introduces sp³ carbon centers. This transition from a flat, planar aromatic system to a 3D architecture significantly improves aqueous solubility and reduces off-target promiscuity, a key driver for clinical success.

Key Synthetic Workflows & Causality

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride—the critical intermediate for the blockbuster anti-diabetic drug Sitagliptin—demonstrates the elegant logic of heterocyclic chemistry[2].

Step-by-Step Methodology:

-

Hydrazinolysis: The synthesis begins with 2-chloropyrazine. The electron-withdrawing nature of the pyrazine nitrogens activates the C-Cl bond, allowing for an efficient nucleophilic aromatic substitution ( SNAr ) with hydrazine hydrate to yield 2-hydrazinylpyrazine.

-

Acylation & Dehydrative Cyclization: The intermediate is treated with trifluoroacetic anhydride (TFAA). Causality: TFAA serves a dual purpose. It acts as the acylating agent to introduce the essential trifluoromethyl ( CF3 ) group, and under acidic conditions (often utilizing polyphosphoric acid or phosphorus oxychloride), it drives the dehydrative cyclization to form the fused 1,2,4-triazole ring[2].

-

Selective Hydrogenation: The fully aromatic bicyclic system is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 atmosphere. Causality: The catalyst selectively reduces the less stable pyrazine ring while preserving the highly stable triazole moiety, yielding the target tetrahydro derivative[2].

Synthetic workflow of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

Therapeutic Applications & Quantitative Profiling

The functionalization of the 1,2,4-triazolo[4,3-a]pyrazine core has yielded a diverse array of therapeutic agents:

-

Metabolic Disorders: Sitagliptin utilizes the trifluoromethyl-substituted tetrahydro variant to selectively inhibit Dipeptidyl Peptidase-4 (DPP-4), prolonging the action of incretin hormones for Type 2 Diabetes management[1].

-

Women's Health / Neurology: Fezolinetant, approved by the FDA in 2023, incorporates the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core to act as a potent Neurokinin-3 (NK3) receptor antagonist, effectively treating moderate to severe vasomotor symptoms associated with menopause[3].

-

Oncology: Recent literature highlights novel derivatives acting as dual c-Met/VEGFR-2 inhibitors. For instance, compound 17l demonstrated remarkable kinase inhibitory activity and induced late apoptosis in A549 lung adenocarcinoma cells[4].

-

Antimicrobial Agents: Derivatives bearing ethylenediamine moieties have shown potent antibacterial activity, with compound 2e exhibiting an MIC of 16 µg/mL against E. coli[5].

Table 1: Biological Activity of Key 1,2,4-Triazolo[4,3-a]pyrazine Derivatives

| Compound / Derivative | Primary Target | Therapeutic Indication | Key Quantitative Data (IC50 / MIC) |

| Sitagliptin | DPP-4 Enzyme | Type 2 Diabetes | Highly potent (Low nM range) |

| Fezolinetant | NK3 Receptor | Menopause Vasomotor Symptoms | FDA Approved (2023) |

| Compound 17l | c-Met / VEGFR-2 | Oncology (Lung/Breast/Cervical) | c-Met IC50 = 26.0 nM; VEGFR-2 IC50 = 2.6 µM |

| Compound 2e | Bacterial Targets | Antibacterial Infection | E. coli MIC = 16 µg/mL |

Mechanistic Pathways in Oncology

In oncology, dual inhibition of c-Met and VEGFR-2 addresses both tumor proliferation and angiogenesis, mitigating the risk of single-target drug resistance. Triazolo[4,3-a]pyrazine derivatives (like compound 17l) bind to the ATP-binding pockets of these kinases. By blocking c-Met, the downstream PI3K/AKT and Ras/MAPK signaling cascades are truncated, leading to G0/G1 cell cycle arrest. Simultaneously, VEGFR-2 inhibition starves the tumor by preventing the formation of new blood vessels[4].

Dual c-Met/VEGFR-2 inhibition pathway by triazolo[4,3-a]pyrazine derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility when evaluating novel triazolo[4,3-a]pyrazine derivatives, researchers must employ self-validating assay architectures. Relying solely on a primary biochemical assay can yield false positives due to compound aggregation or fluorescence quenching. The following protocol couples a primary TR-FRET kinase assay with an orthogonal cellular Western blot readout.

Protocol: High-Throughput Kinase Inhibition & Orthogonal Validation

Phase 1: Primary TR-FRET Kinase Assay

-

Preparation: Dispense 10 µL of kinase buffer containing recombinant c-Met or VEGFR-2 into a 384-well microplate. Causality: Low-volume 384-well formats increase throughput and minimize the consumption of expensive recombinant proteins.

-

Compound Addition: Add 100 nL of the triazolo[4,3-a]pyrazine derivative in a 10-point dose-response curve (10 µM to 0.5 nM). Include Foretinib as a positive control and 1% DMSO as a vehicle (negative) control.

-

Reaction Initiation: Add ATP strictly at the Km concentration for each respective kinase. Causality: Utilizing ATP at its Michaelis constant ( Km ) ensures the assay remains highly sensitive to competitive ATP-binding site inhibitors, which is the primary mechanism of action for these derivatives.

-

Detection: Incubate for 60 minutes at room temperature, then add TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled substrate). Read time-resolved fluorescence.

-

Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay data is only considered valid and cleared for IC50 calculation if Z′≥0.6 , indicating a robust and reproducible signal window.

Phase 2: Orthogonal Cellular Validation (Western Blot)

-

Cell Treatment: Seed A549 (human lung adenocarcinoma) cells in 6-well plates. Treat with the lead derivative at 1x, 5x, and 10x the established biochemical IC50 for 24 hours.

-

Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to freeze the phosphorylation state of the target kinases at the moment of lysis.

-

Immunoblotting: Probe the lysates for total c-Met, phospho-c-Met (Tyr1234/1235), and GAPDH.

-

Self-Validation Check: The reduction in p-c-Met must be dose-dependent and correlate directly with the biochemical IC50. Crucially, GAPDH and total c-Met levels must remain constant across all lanes to rule out non-specific cytotoxicity or generalized protein degradation.

Sources

- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 2. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 3. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine: A Privileged Scaffold in Drug Discovery

Executive Summary

In the modern era of drug discovery, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient medicinal chemistry programs. These molecular frameworks, capable of binding to multiple biological targets through strategic modification, offer a significant advantage in the quest for novel therapeutics. Among these, the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core has emerged as a particularly versatile and potent scaffold. This technical guide provides a comprehensive overview of this scaffold, from its synthesis and physicochemical properties to its application in the development of cutting-edge kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the potential of this remarkable chemical entity.

The Strategic Value of Privileged Scaffolds

The concept of a privileged scaffold revolves around a core chemical structure that can be readily modified to interact with a variety of biological targets.[1][2] This approach accelerates the drug discovery process by providing a validated starting point for the synthesis of compound libraries with a higher probability of identifying bioactive molecules. The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold is a prime example of such a structure, offering a unique combination of features that make it highly attractive for medicinal chemistry campaigns.

Synthesis and Physicochemical Profile of the Core Scaffold

A key advantage of the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core is its straightforward and efficient synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

The synthesis commences with the commercially available 2,3-dichloropyrazine and 1H-1,2,4-triazole. The greater electrophilicity of the C3 position in 2,3-dichloropyrazine facilitates a regioselective substitution.

Experimental Protocol:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 eq) and a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine.

Caption: Synthesis of the core scaffold.

Physicochemical Properties

The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold possesses a favorable physicochemical profile for drug development.

| Property | Value/Description | Significance |

| Molecular Weight | ~181.58 g/mol | Low starting molecular weight allows for substantial modifications while adhering to drug-likeness principles. |

| logP (calculated) | ~1.7 | Balanced lipophilicity, favorable for cell permeability and aqueous solubility. |

| Hydrogen Bond Acceptors | 4 | Multiple sites for potential interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Reduced susceptibility to certain metabolic pathways. |

| Polar Surface Area | ~55 Ų | Contributes to good oral bioavailability. |

Chemical Diversification: A Gateway to New Chemical Space

The chlorine atom at the C2 position of the pyrazine ring is a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[3][4]

Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired 2-aryl-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines.[2][5]

Experimental Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel under an inert atmosphere, add 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add a dry, degassed solvent like 1,4-dioxane or toluene.

-

Heat the mixture at 80-110 °C until the reaction is complete.

-

Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by chromatography to yield the 2-amino-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative.

Caption: Diversification of the core scaffold.

Applications in Drug Discovery

The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold has been successfully employed in the development of inhibitors for several important drug targets.

Kinase Inhibitors

The pyrazine ring is a known hinge-binding motif in many kinase inhibitors. The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core has been utilized to develop potent inhibitors of kinases such as c-Met and VEGFR-2.[6][7]

Case Study: Dual c-Met/VEGFR-2 Inhibitors

A series of[1][2][8]triazolo[4,3-a]pyrazine derivatives, synthesized from a related triazolopyrazine core, have shown potent dual inhibitory activity against c-Met and VEGFR-2 kinases.[6] For instance, compound 17l from this series exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC₅₀ values of 0.98, 1.05, and 1.28 µM, respectively.[6] It also demonstrated potent kinase inhibitory activity with an IC₅₀ of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[6]

| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |

| 17l | 26.00 | 2.6 | 0.98 | 1.05 | 1.28 |

| Foretinib | 13.00 | 0.09 | 0.89 | 0.97 | 1.15 |

Data from Zhang et al., 2022.[6]

GPCR Modulators

The structural features of the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold also make it suitable for targeting G-protein coupled receptors. The ability to introduce diverse substituents allows for the fine-tuning of interactions with the complex binding pockets of GPCRs.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core have provided valuable SAR insights.

-

C2-Position: The nature of the substituent at this position is a primary determinant of target affinity and selectivity. For kinase inhibitors, bulky aromatic or heteroaromatic groups often occupy the ATP-binding pocket and interact with the hinge region. For GPCRs, the substituent at C2 can be tailored to fit into hydrophobic pockets or form specific hydrogen bonds.

-

Pyrazine Ring: Further substitution on the pyrazine ring can modulate physicochemical properties such as solubility and metabolic stability.

-

Triazole Moiety: The 1,2,4-triazole ring is crucial for the scaffold's overall properties, contributing to its hydrogen bond accepting capacity and metabolic stability.

Future Perspectives

The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold continues to be a valuable platform for the discovery of novel therapeutics. Its synthetic tractability and proven success in generating potent and selective modulators of various drug targets ensure its continued relevance in medicinal chemistry. Future explorations will likely focus on:

-

Novel Coupling Partners: The use of new and diverse building blocks in Suzuki and Buchwald-Hartwig reactions will expand the accessible chemical space.

-

New Biological Targets: The application of this scaffold to emerging drug targets will undoubtedly lead to the discovery of first-in-class therapeutic agents.

-

Fragment-Based Drug Design: The core scaffold can serve as an excellent starting point for fragment-based approaches, where small molecular fragments are grown or linked to generate potent binders.

References

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinational synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930.

- Dandapani, S., & Curran, D. P. (2004). Combinatorial synthesis of natural product-like molecules. Accounts of Chemical Research, 37(1), 1-11.

- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Miyaura, N. (2002). Organoboron compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(42), 13684-13685.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.

- Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling for the synthesis of axially chiral biaryl compounds. Journal of the American Chemical Society, 124(21), 6043-6048.

-

Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869431.

- A review on the synthesis of pyrazine and its derivatives. (2018). Journal of Saudi Chemical Society, 22(7), 803-835.

- The role of 1,2,4-triazole in medicinal chemistry. (2017). Bioorganic & medicinal chemistry, 25(21), 5739-5755.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry, 16(14), 1461-1481.

- Privileged structures: a useful concept for the design of new lead compounds. (2002). Current medicinal chemistry, 9(24), 2173-2186.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 4. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine from 2-chloropyrazine

An Application Note for the Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for functionalizing electron-deficient heteroaromatic systems. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline critical safety considerations, and describe methods for product purification and characterization. This guide is intended for researchers in organic synthesis, drug development, and related scientific fields.

Introduction and Scientific Rationale

Heterocyclic compounds containing pyrazine and triazole moieties are of significant interest due to their prevalence in biologically active molecules.[1][2][3] The target compound, 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, combines these two important pharmacophores. The synthesis strategy hinges on the reaction of 2-chloropyrazine with 1,2,4-triazole.

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic property significantly activates the chlorine atom at the C2 position towards nucleophilic attack, making the SNAr pathway highly favorable.[4] In contrast to nucleophilic substitution on electron-rich aromatic rings (like benzene), this reaction does not require harsh conditions or metal catalysis.[5] The reaction is facilitated by a suitable base, which deprotonates the 1,2,4-triazole to generate the more nucleophilic triazolide anion.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical SNAr mechanism, which is a two-step addition-elimination process.

Reaction Scheme:

Caption: and 1,2,4-triazole.

Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of 1,2,4-triazole by a base (e.g., K2CO3) to form the triazolide anion. This anion then acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the pyrazine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization (Elimination): The aromaticity of the pyrazine ring is temporarily lost in the Meisenheimer complex. The system rapidly rearomatizes by expelling the chloride ion as a leaving group, yielding the final product. The electron-withdrawing nature of the pyrazine nitrogens stabilizes the anionic intermediate, facilitating the reaction.[4]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. | Supplier |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 1.15 g | 10.0 | 1.0 | Sigma-Aldrich |

| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 0.83 g | 12.0 | 1.2 | Fluka |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 | Loba Chemie |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - | Fisher |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - | J.T.Baker |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | Merck |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction completion.

Workflow Overview

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on Chloropyrazines

Introduction & Scientific Context

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates due to its unique electronic properties and hydrogen-bonding capabilities[1]. The introduction of a chlorine atom to the pyrazine core generates a highly versatile electrophilic building block. Because the two highly electronegative nitrogen atoms in the pyrazine ring strongly withdraw electron density, the lowest unoccupied molecular orbital (LUMO) of the system is significantly lowered. This intrinsic electron deficiency makes chloropyrazines exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2], allowing for the rapid generation of diverse, biologically active libraries.

This application note provides an in-depth, self-validating guide to performing SNAr on chloropyrazines, detailing the mechanistic rationale, regioselectivity rules, and optimized protocols for both conventional and "green" chemistry approaches.

Mechanistic Insights & Causality

The Meisenheimer Complex and Leaving Group Dynamics

SNAr on chloropyrazines proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., amine, thiol, or alkoxide) attacks the electron-deficient ipso-carbon, forming a negatively charged intermediate known as the Meisenheimer complex[3]. The stability of this complex is the primary kinetic determinant of the reaction. The nitrogen atoms in the pyrazine ring stabilize this anionic intermediate through potent inductive and resonance effects. Subsequent elimination of the chloride ion restores aromaticity and yields the functionalized product[3].

Regioselectivity in Polyhalogenated Pyrazines

When utilizing starting materials like 2,5-dichloropyrazine or 3,5-dichloropyrazine, regioselectivity becomes a critical factor. The regioselectivity is heavily influenced by existing substituents on the ring. For example, in 2-substituted 3,5-dichloropyrazines, if the 2-position is occupied by an electron-withdrawing group (EWG), nucleophilic attack preferentially occurs at the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the nucleophilic attack to the 3-position due to localized electronic shielding[4].

Solvent and Base Selection Causality

Historically, SNAr reactions required polar aprotic solvents (e.g., DMSO, DMF) to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity[3]. However, recent advancements have demonstrated that water, in combination with potassium fluoride (KF), can serve as an excellent "green" solvent system for the amination of chloropyrazines. The KF/water system facilitates facile SNAr without the need for transition-metal catalysts, neutralizing the HCl byproduct efficiently while yielding remarkably clean reaction profiles[5][6].

Logical flow of the SNAr addition-elimination mechanism on chloropyrazines.

Experimental Workflows & Protocols

Self-Validating System Principle: To ensure the trustworthiness of the synthesis, each protocol includes strict In-Process Controls (IPCs). The reaction must not proceed to workup until the disappearance of the chloropyrazine starting material is analytically confirmed.

Protocol A: Green Amination of Chloropyrazines (Water/KF System)

This transition-metal-free protocol is ideal for primary and secondary amines, offering an environmentally benign alternative to palladium-catalyzed Buchwald-Hartwig couplings[5].

Reagents: Chloropyrazine (1.0 equiv), Amine (1.2 - 2.0 equiv), Potassium Fluoride (KF) (2.0 equiv), Deionized Water.

Step-by-Step Methodology:

-

Preparation: To a microwave-safe reaction vial or a round-bottom flask, add the chloropyrazine derivative (1.0 mmol) and KF (2.0 mmol).

-

Solvent & Nucleophile Addition: Suspend the mixture in deionized water (3-5 mL). Add the desired amine (1.2 mmol for primary amines; up to 2.0 mmol for sterically hindered secondary amines)[5].

-

Thermal Activation:

-

Reaction Monitoring (IPC): Sample 10 μL of the aqueous mixture, extract with 100 μL of ethyl acetate, and analyze via LC-MS. The reaction is validated for workup when the starting material peak is <5%.

-

Workup: Cool the mixture to room temperature. Extract the product with isopropyl acetate or ethyl acetate (3 × 10 mL)[6]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallization.

Protocol B: Thiolation of Chloropyrazines (S-Nucleophiles)

Thiols are highly potent nucleophiles. However, for unreactive substrates or to prevent disulfide formation, prior deprotonation of the thiol is strictly required to generate the highly reactive thiolate anion[3][8].

Reagents: Chloropyrazine (1.0 equiv), Thiol (1.1 equiv), Base (K2CO3 or Et3N) (1.5 equiv), Solvent (THF or non-reprotoxic alternative like N-Butylpyrrolidinone)[3].

Step-by-Step Methodology:

-

Deprotonation: Dissolve the thiol (1.1 mmol) in the chosen solvent (5 mL). Add the base (1.5 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion[3].

-

Electrophile Addition: Add the chloropyrazine (1.0 mmol) dropwise or in small portions to the mixture to control the exotherm.

-

Reaction: Stir at 60–80 °C for 4–8 hours. Thiolates are highly reactive, and the reaction often reaches completion faster than amination[8].

-

Quenching & Workup (Validation): Quench the reaction with water (10 mL). Extract with dichloromethane (3 × 10 mL). Crucial Step: Wash the organic layer with 1M NaOH to selectively deprotonate and remove any unreacted volatile thiols, followed by a brine wash. Dry and concentrate.

Step-by-step experimental workflow for SNAr functionalization of chloropyrazines.

Quantitative Data & Optimization

To guide experimental design, the following tables summarize solvent/base optimization parameters and the biological relevance of the resulting SNAr products.

Table 1: Optimization of Solvents and Bases for SNAr Amination of Chloropyrazines

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Notes & Causality |

| DMSO | Et3N | 130 | 12 | 65-75 | Standard aprotic conditions; difficult solvent removal during workup[5]. |

| Water | KF | 100 | 17 | 85-95 | Green conditions; highly efficient for primary/secondary amines[5][6]. |

| Water | K2CO3 | 100 | 17 | 40-50 | Moderate yield; competitive hydrolysis of the pyrazine observed[6]. |

| Water | None | 100 | 24 | <10 | Base is critical for neutralizing the HCl byproduct to prevent amine protonation[6]. |

| Toluene | Silica | 80 | 16 | 70-80 | Useful for specific halogen-heterocycle couplings and solid-supported SNAr[9]. |

Table 2: Biological Activity Profiles of Substituted Pyrazine Derivatives

| Substitution Type | Target / Pathogen | Activity Metric | Typical Range | Reference |

| 3-(Alkylamino)-pyrazine-2-carboxamides | Mycobacterium tuberculosis | MIC | 25 - 50 μg/mL | [7] |

| N-Aryl-6-chloropyrazine-2-carboxamides | Various Cancer Cell Lines | IC50 | 1.5 - 15 μM | [2] |

| 1,2,4-Triazolo[4,3-a]pyrazines | Plasmodium falciparum | EC50 | Sub-micromolar | [9] |

References

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC) [Link]

-

tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials ACS Publications [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides MDPI [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines ResearchGate[Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry ACS GCIPR[Link]

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study National Center for Biotechnology Information (PMC) [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Utilization of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine in c-Met Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Synthetic Chemists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and self-validating workflows for triazolyl-pyrazine scaffolds.

Introduction & Pharmacological Rationale